3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline
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Overview
Description
3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline is a fluorinated aromatic amine compound The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method includes the nucleophilic aromatic substitution reaction where a fluorinated aniline derivative reacts with a trifluoromethylated piperidine under basic conditions. The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
Scientific Research Applications
3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated aromatic compound with similar structural features but different reactivity and applications.
5-((3-(Trifluoromethyl)piperidin-1-yl)methyl)isatin: A compound with a similar piperidine ring and trifluoromethyl group, used in antiviral research.
Uniqueness
3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline is unique due to its specific combination of fluorine atoms, trifluoromethyl group, and piperidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDKLBTUGXVTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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